molecular formula C13H19NO3 B2409315 N-Hydroxy-D-phenylalanine tert-butyl ester CAS No. 1243692-23-0

N-Hydroxy-D-phenylalanine tert-butyl ester

Cat. No.: B2409315
CAS No.: 1243692-23-0
M. Wt: 237.299
InChI Key: VHKCSSWTIDGQIS-LLVKDONJSA-N
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Description

N-Hydroxy-D-phenylalanine tert-butyl ester is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of a tert-butyl ester group attached to the carboxyl group of N-hydroxy-D-phenylalanine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-D-phenylalanine tert-butyl ester typically involves the tert-butylation of N-hydroxy-D-phenylalanine. One common method is the reaction of N-hydroxy-D-phenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the tert-butyl ester .

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions: N-Hydroxy-D-phenylalanine tert-butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of N-Hydroxy-D-phenylalanine tert-butyl ester involves its interaction with specific molecular targets. The tert-butyl ester group provides stability and protects the amino acid from unwanted reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

  • N-Hydroxy-L-phenylalanine tert-butyl ester
  • N-Hydroxy-D-valine tert-butyl ester
  • N-Hydroxy-L-leucine tert-butyl ester

Comparison: N-Hydroxy-D-phenylalanine tert-butyl ester is unique due to its specific stereochemistry (D-configuration) and the presence of the phenyl group, which imparts distinct chemical and biological properties. Compared to its L-configuration counterpart, it may exhibit different reactivity and biological activity .

Properties

IUPAC Name

tert-butyl (2R)-2-(hydroxyamino)-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-13(2,3)17-12(15)11(14-16)9-10-7-5-4-6-8-10/h4-8,11,14,16H,9H2,1-3H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHKCSSWTIDGQIS-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=CC=C1)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CC1=CC=CC=C1)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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